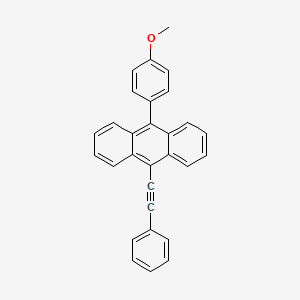
9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is an organic compound that belongs to the anthracene family It is characterized by the presence of a methoxyphenyl group and a phenylethynyl group attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, 4-methoxyphenylacetylene, and phenylacetylene.
Reaction Conditions: The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine or potassium carbonate.
Procedure: The anthracene derivative is reacted with 4-methoxyphenylacetylene and phenylacetylene in the presence of the palladium catalyst and copper co-catalyst under an inert atmosphere, typically nitrogen or argon. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene.
Industrial Production Methods
While specific industrial production methods for 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.
Major Products Formed
Oxidation: Quinones and other oxidized anthracene derivatives.
Reduction: Reduced anthracene derivatives with hydrogenated rings.
Substitution: Anthracene derivatives with various substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is primarily related to its electronic structure and ability to participate in π-π interactions. The compound can interact with various molecular targets through non-covalent interactions, influencing the electronic properties of materials and biological systems. The specific pathways involved depend on the context of its application, such as in organic electronics or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylethynyl-anthracene: Lacks the methoxyphenyl group, resulting in different electronic properties.
9-(4-Methoxyphenyl)-anthracene: Lacks the phenylethynyl group, affecting its photophysical characteristics.
10-(Phenylethynyl)-anthracene: Lacks the methoxyphenyl group, leading to variations in its chemical reactivity.
Uniqueness
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is unique due to the presence of both the methoxyphenyl and phenylethynyl groups, which confer distinct electronic and photophysical properties. These features make it particularly valuable for applications in organic electronics and materials science, where specific electronic characteristics are crucial.
Eigenschaften
Molekularformel |
C29H20O |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)-10-(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C29H20O/c1-30-23-18-16-22(17-19-23)29-27-13-7-5-11-24(27)26(25-12-6-8-14-28(25)29)20-15-21-9-3-2-4-10-21/h2-14,16-19H,1H3 |
InChI-Schlüssel |
BLVFSFJCIBQKBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
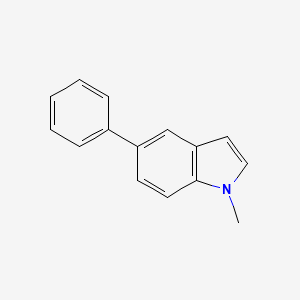

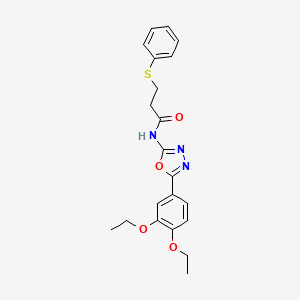
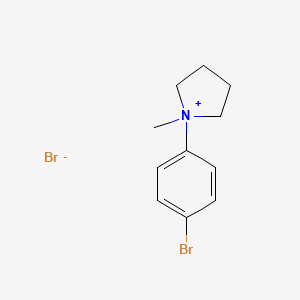
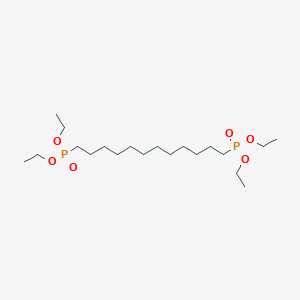
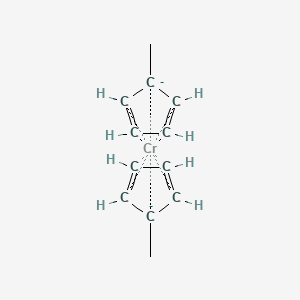

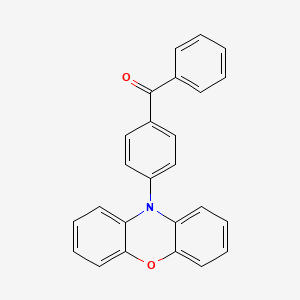
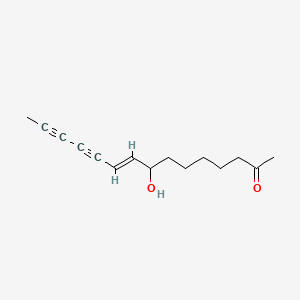

![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
